molecular formula C8H11NO3S B3138534 Ethyl 3-amino-5-methoxythiophene-2-carboxylate CAS No. 460355-90-2

Ethyl 3-amino-5-methoxythiophene-2-carboxylate

Cat. No.: B3138534
CAS No.: 460355-90-2
M. Wt: 201.25 g/mol
InChI Key: SVLSSNWSVYEHNN-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-methoxythiophene-2-carboxylate is a substituted thiophene derivative featuring an amino group at position 3, a methoxy group at position 5, and an ethyl ester moiety at position 2. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, dyes, and biologically active molecules . Its structural framework allows for diverse chemical modifications, making it a critical precursor in medicinal chemistry. The methoxy group contributes electron-donating effects, while the amino group enhances reactivity for further functionalization, such as amidation or cyclization .

Properties

IUPAC Name

ethyl 3-amino-5-methoxythiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-3-12-8(10)7-5(9)4-6(11-2)13-7/h4H,3,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLSSNWSVYEHNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-5-methoxythiophene-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-methoxythiophene-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-methoxythiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the nitro group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene derivatives.

Scientific Research Applications

Ethyl 3-amino-5-methoxythiophene-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is investigated for its electronic properties and potential use in organic semiconductors and light-emitting diodes.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-5-methoxythiophene-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors. The presence of the amino and methoxy groups allows for hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Substituent Effects on Reactivity and Bioactivity

Substituents on the thiophene ring significantly influence electronic, steric, and pharmacokinetic properties. Key comparisons include:

Compound Substituents Key Properties Applications/Findings Reference
Ethyl 3-amino-5-methoxythiophene-2-carboxylate 3-NH₂, 5-OCH₃, 2-COOEt Electron-donating OCH₃ enhances aromatic stability; NH₂ enables derivatization Pharmaceutical intermediate, kinase inhibitors
Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate 5-(3-Cl-C₆H₄) Chlorine increases lipophilicity; enhances binding to hydrophobic targets Anticancer agents, enzyme inhibitors
Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate 4-CN, 5-NH₂, 3-CH₃ CN group withdraws electrons, altering reactivity; used in heterocyclic synthesis Precursor for anticonvulsant agents
Methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate 5-(3-OCH₃-C₆H₄) Bulky methoxyphenyl reduces solubility; microwave synthesis improves yield Intermediate for bioactive molecules
5-Methoxybenzothiophene-2-carboxylic acid ethyl ester Benzothiophene core with 5-OCH₃ Fused benzene ring increases planarity and binding affinity CLK1/4 kinase inhibitors
  • Methoxy vs. Chloro Substituents : Methoxy groups (electron-donating) improve solubility and hydrogen-bonding capacity, whereas chloro substituents (electron-withdrawing) enhance lipophilicity and target affinity .
  • Amino Group Utility: The 3-amino group in the target compound facilitates coupling reactions (e.g., amidation in ), unlike non-amino derivatives like ethyl 5-methyl-3-carboxylates in , which require additional steps for functionalization.

Ring Structure and Pharmacological Implications

  • Thiophene vs. Benzothiophene : Benzothiophene derivatives (e.g., ) exhibit higher aromaticity and planarity, improving interactions with flat enzymatic pockets (e.g., kinase ATP-binding sites). In contrast, simpler thiophenes like the target compound offer synthetic flexibility for tailored modifications .
  • Cyanosubstituted Thiophenes: Derivatives with cyano groups (e.g., ) show enhanced electrophilicity, enabling nucleophilic attacks in cyclization reactions to form pyrimidines or thienothiazines .

Biological Activity

Ethyl 3-amino-5-methoxythiophene-2-carboxylate is a thiophene derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic properties, making it a subject of various research studies aimed at understanding its mechanisms and applications.

Chemical Structure and Properties

This compound is characterized by the presence of a thiophene ring, an amino group, and a methoxy substituent, which contribute to its biological activity. The molecular formula is C9H11NO3SC_9H_{11}NO_3S, indicating the presence of nitrogen, oxygen, and sulfur in its structure.

1. Antimicrobial Activity

Thiophene derivatives, including this compound, have been reported to exhibit significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antimicrobial agents .

2. Anti-inflammatory Properties

Research has shown that thiophene derivatives can modulate inflammatory responses. This compound has demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators .

3. Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The mechanism may involve the modulation of cell signaling pathways related to cell proliferation and survival .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntimicrobialInhibition of bacterial growth ,
Anti-inflammatoryCOX enzyme inhibition ,
AnticancerInduction of apoptosis ,

Case Studies

  • Antimicrobial Study : A study conducted by Molvi et al. investigated the antimicrobial effects of various thiophene derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics .
  • Anti-inflammatory Research : In a pharmacological evaluation by Azizian et al., this compound was tested for its anti-inflammatory effects in animal models. The compound exhibited a dose-dependent reduction in inflammation markers, suggesting its efficacy in treating inflammatory diseases .
  • Cancer Cell Line Study : A recent publication reported that this compound effectively induced apoptosis in leukemia cells through the activation of specific apoptotic pathways. This finding underscores its potential utility in cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-amino-5-methoxythiophene-2-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via cyclocondensation reactions. For example, similar thiophene derivatives are prepared by refluxing a carboxylic acid precursor (e.g., 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid) in absolute ethanol saturated with dry HCl, followed by neutralization with sodium carbonate to precipitate the product . Thiophosgene in dry chloroform can further functionalize the amino group to introduce isothiocyanate moieties, requiring precise stoichiometry and reflux conditions (6 hours, ~40°C) .
  • Key Variables : Solvent purity (absolute ethanol), reaction time (2–6 hours), and temperature control (reflux vs. ambient) critically affect crystallinity and yield.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodology :

  • 1H NMR : The methoxy group (-OCH₃) resonates at δ 3.8–4.0 ppm, while the ethyl ester (-COOCH₂CH₃) shows a quartet at δ 4.2–4.4 ppm (CH₂) and a triplet at δ 1.3–1.4 ppm (CH₃) .
  • IR : Stretching vibrations for NH₂ (~3400 cm⁻¹), ester C=O (~1700 cm⁻¹), and thiophene C-S (~680 cm⁻¹) confirm functional groups .
    • Validation : Compare experimental data with computed spectra (e.g., PubChem entries) and published analogs to resolve ambiguities .

Advanced Research Questions

Q. How can crystallographic software (SHELX, WinGX) resolve anisotropic displacement parameters in this compound crystals?

  • Methodology :

  • Use SHELXL for refining anisotropic displacement ellipsoids, especially for sulfur and oxygen atoms, which exhibit higher thermal motion. The software employs least-squares minimization to optimize atomic coordinates and displacement parameters .
  • WinGX integrates ORTEP for visualizing ellipsoids, highlighting potential disorder (e.g., methoxy group rotation) .
    • Troubleshooting : High R-factors may indicate unresolved solvent molecules or twinning. Test for twinning using SHELXD and apply TWIN/BASF commands in SHELXL .

Q. What computational strategies predict the solubility and pharmacokinetic properties of this compound?

  • Methodology :

  • XLogP : Calculated hydrophobic parameter (XLogP ~4) suggests moderate lipid solubility, suitable for blood-brain barrier penetration .
  • Topological Polar Surface Area (TPSA) : A TPSA of ~90 Ų (computed from SMILES) indicates moderate permeability, aligning with Rule of Five guidelines for drug-likeness .
  • Software : Use Gaussian or COSMO-RS for solvation free energy calculations, validating against experimental solubility in ethanol/water mixtures .

Q. How can synthetic yield discrepancies arise between analogous thiophene derivatives, and how are they resolved?

  • Case Study : reports ~70% yield for ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate, while similar protocols for methyl-substituted analogs () show lower yields (~50%).
  • Root Cause Analysis :

  • Steric hindrance from the methoxy group may slow nucleophilic substitution.
  • Mitigation : Optimize reaction time (extend reflux to 8 hours) or use microwave-assisted synthesis to enhance kinetics .
    • Validation : Monitor reaction progress via TLC or in situ FTIR to identify intermediate stagnation .

Key Citations

  • Synthesis protocols:
  • Crystallography tools:
  • Computational modeling:

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-amino-5-methoxythiophene-2-carboxylate
Reactant of Route 2
Ethyl 3-amino-5-methoxythiophene-2-carboxylate

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